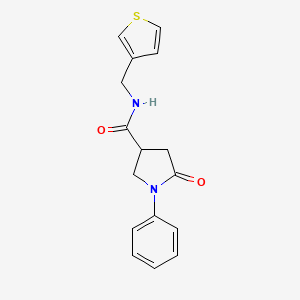

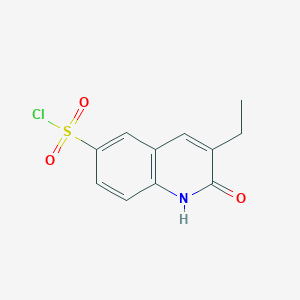

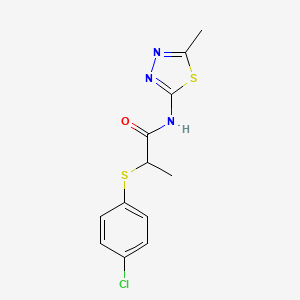

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and in 80–100% purity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a phenyl group, and a thiophene group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The thiophene group is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid and the subsequent amidation with aliphatic amines . The pyrrolidine ring in this compound can undergo various chemical reactions due to its sp3-hybridization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.38. Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The pyrrolidine ring system has been investigated for its antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their activity against various bacterial strains. The presence of the thiophene moiety in the N-substituent may enhance antibacterial efficacy .

Anti-Inflammatory Activity

Pyrrolidine derivatives have shown promise as anti-inflammatory agents. The 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide scaffold could be explored further for its potential to modulate inflammatory pathways .

Anticancer Compounds

The pyrrolidine ring system has been associated with anticancer activity. Researchers have synthesized analogs of this compound and evaluated their effects on cancer cell lines. Investigating the structure–activity relationship (SAR) and stereochemistry of these derivatives could lead to novel anticancer agents .

Neuroprotective Agents

Pyrrolidine-based compounds have been studied for their neuroprotective properties. The 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide scaffold may offer potential in protecting neurons from oxidative stress or neurodegenerative conditions .

Enzyme Inhibitors

The pyrrolidine ring system can serve as a scaffold for enzyme inhibitors. Researchers have explored its derivatives as potential inhibitors of specific enzymes involved in disease pathways. Investigating the binding mode to enantioselective proteins could guide drug design .

Molecular Probes and Imaging Agents

Functionalized pyrrolidine derivatives can be used as molecular probes or imaging agents. By incorporating specific functional groups, researchers can tailor these compounds for specific biological targets or imaging modalities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJFUVLGNLKTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)